molecular formula C20H19F3N2O4 B1683241 Trifloxystrobin CAS No. 141517-21-7

Trifloxystrobin

Cat. No. B1683241
CAS RN: 141517-21-7
M. Wt: 408.4 g/mol
InChI Key: ONCZDRURRATYFI-TVJDWZFNSA-N
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Description

Trifloxystrobin is a synthetic derivative of the naturally occurring strobilurins found in several genera of wood-decaying fungi such as Strobilurus tenacellus . It is a strobilurin foliar fungicide that inhibits mitochondrial respiration by blocking electron transfer within the respirator chain . It is particularly active against Ascomycetes, Deuteromycetes, and Oomycetes .


Molecular Structure Analysis

The molecular formula of Trifloxystrobin is C20H19F3N2O4 . Its molecular weight is 408.3711 . The structure of Trifloxystrobin is also available as a 2D Mol file .


Chemical Reactions Analysis

Trifloxystrobin is designed to manage fungal pathogens, although its broad-spectrum mode of action also produces non-target impacts . The degradation pathways of trifloxystrobin and the fate of several metabolites have been reported .


Physical And Chemical Properties Analysis

Trifloxystrobin has a low aqueous solubility and a low volatility . Based on its chemical properties, it would not normally be expected to leach to groundwater . It would not be expected to be persistent in soil or water systems .

Mechanism of Action

Target of Action

Trifloxystrobin primarily targets the respiration process in plant pathogenic fungi . The site of action of strobilurin compounds, including trifloxystrobin, is located in the mitochondrial respiration pathway .

Mode of Action

Trifloxystrobin interferes with the respiration process in fungi by binding to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration , making trifloxystrobin a potent inhibitor of fungal spore germination and mycelial growth .

Biochemical Pathways

The primary biochemical pathway affected by trifloxystrobin is the mitochondrial respiration pathway . By inhibiting this pathway, trifloxystrobin prevents the fungi from generating energy, which is crucial for their growth and reproduction . This leads to the inhibition of fungal spore germination and mycelial growth .

Pharmacokinetics

It is known that trifloxystrobin has a low aqueous solubility and a low volatility .

Result of Action

The result of trifloxystrobin’s action is the inhibition of fungal spore germination and mycelial growth . This makes it highly effective against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes . Pests controlled by trifloxystrobin include grape and cucurbit powdery mildew, apple scab and powdery mildew, peanut leafspot, and brown patch of turfgrasses .

Action Environment

It has been classified as being highly toxic to fish and aquatic invertebrates; however, because of relatively low exposure concentrations in water, the risk to fish and invertebrates is low . There is a possibility of some effects to estuarine invertebrates, but the exposure is uncertain and this risk is lower than the risk from registered alternatives .

Future Directions

The potential environmental risks of Trifloxystrobin are being studied. For example, one study revealed the serious toxicity of Trifloxystrobin in a non-targeted plant . The global trifloxystrobin market is expected to grow at a certain CAGR from 2022 to 2030 .

properties

IUPAC Name

methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate
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InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ONCZDRURRATYFI-TVJDWZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
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Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4032580
Record name Trifloxystrobin
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Molecular Weight

408.4 g/mol
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Physical Description

White odorless solid; [Merck Index]
Record name Trifloxystrobin
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Boiling Point

approximately 312 °C
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Flash Point

>70.00 °C (>158.00 °F)
Record name Trifloxystrobin
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Solubility

In water, 0.610 mg/L at 25 °C, In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)
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Density

1.36 g/mL at 21 °C
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Vapor Pressure

0.00000003 [mmHg], 2.55X10-8 mm Hg at 25 °C
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Mechanism of Action

... The present study was performed in order to identify the skin toxicity mechanism of trifloxystrobin using HaCaT (keratinocyte of human skin) cells. Following 24 or 48 hr treatment, cell viability, and subsequent Annexin V-FITC/propidium iodide assay, TUNEL assay and Western blotting were performed to investigate the cell death mechanism of trifloxystrobin. Exposure to trifloxystrobin resulted in diminished viability of HaCaT cells in both a time- and concentration-dependent manner. The cell death was derived through apoptotic pathways in the HaCaT cells. Furthermore, we explored the effect of trifloxystrobin on TRAIL-mediated extrinsic apoptosis using siRNA transfection. Knockdown of death receptor 5 suppressed trifloxystrobin-provoked apoptosis. These results indicate that trifloxystrobin induces TRAIL-mediated apoptosis and has an inhibitory effect in keratinocytes that can interfere with the barrier function and integrity of the skin ..., Strobilurin fungicidal activity inhibits mitochondrial respiration by disrupting the cytochrome complex, thus blocking electron transfer. /Strobilurin fungicides/
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Color/Form

White powder

CAS RN

141517-21-7
Record name Trifloxystrobin
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Record name Benzeneacetic acid, α-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (αE)
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Melting Point

72.9 °C
Record name Trifloxystrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of trifloxystrobin?

A1: Trifloxystrobin is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in target fungi. It does this by blocking electron transfer at the Qo site of cytochrome b in the electron transport chain. [, , , , , ] This effectively halts energy production within the fungal cells, ultimately leading to their demise.

Q2: What is the molecular formula and weight of trifloxystrobin?

A3: The molecular formula of trifloxystrobin is C20H19F3N2O5, and its molecular weight is 424.38 g/mol. []

Q3: How does trifloxystrobin behave under different environmental conditions?

A4: Research shows that trifloxystrobin undergoes hydrolysis in aqueous solutions, with the rate increasing at higher pH and temperature. [] It is also susceptible to photodegradation, meaning it breaks down upon exposure to sunlight. The presence of humic acid, a component of soil organic matter, can influence its photodegradation rate. []

Q4: What is being done to improve the formulation of trifloxystrobin?

A5: Scientists are exploring methods to improve trifloxystrobin formulation to enhance its efficacy and stability. One approach involves developing a trifloxystrobin suspending agent using dispersing agents, thickening agents, and antifreezing agents to enhance its stability and usability. [] Another method explores the formation of inclusion compounds with β-cyclodextrin to improve its solubility. []

Q5: What types of fungal diseases can trifloxystrobin effectively control?

A6: Trifloxystrobin demonstrates broad-spectrum antifungal activity against a wide range of plant pathogens. Studies have proven its effectiveness in controlling diseases like powdery mildew and downy mildew in grapes, [] leaf blast and brown leaf spot in rice, [] Cercospora leaf spot in sugar beet, [] and sheath blight in rice. []

Q6: How does the timing of trifloxystrobin application affect its efficacy?

A8: Research on Cercospora leaf spot in sugar beets indicates that applying trifloxystrobin earlier in the disease cycle, as part of a multi-fungicide program, results in more effective disease control compared to later applications. []

Q7: Is there a risk of resistance development to trifloxystrobin in plant pathogens?

A9: Yes, like many other fungicides, prolonged and repeated use of trifloxystrobin can lead to the development of resistance in target fungal populations. Studies have already identified trifloxystrobin-resistant strains of Magnaporthe grisea, the causal agent of rice blast. [] Resistance has been linked to specific point mutations in the cytochrome b gene, which alters the target site of trifloxystrobin. [, ]

Q8: What analytical methods are used to detect and quantify trifloxystrobin residues?

A12: Several analytical methods have been developed and validated for the detection and quantification of trifloxystrobin and its metabolites in various matrices. These methods typically involve extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using sophisticated instruments such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [, , , , , , ]

Q9: What is the environmental fate of trifloxystrobin?

A13: Trifloxystrobin can persist in the environment, particularly in soil, for varying periods depending on factors like temperature, pH, and microbial activity. [, ] Its breakdown products, including trifloxystrobin acid, have also been detected in environmental samples. [] Research is ongoing to understand the long-term impact of trifloxystrobin and its metabolites on ecosystems and non-target organisms.

Q10: What is the toxicity of trifloxystrobin to aquatic organisms?

A14: Studies have shown that trifloxystrobin can be toxic to aquatic organisms like Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] Exposure to trifloxystrobin can negatively impact their survival, reproduction, development, and growth. This highlights the importance of carefully managing trifloxystrobin usage to minimize its potential impact on aquatic environments.

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